molecular formula C14H15FN4O B2599851 DL-Threonine hydrate(2:1) CAS No. 6028-28-0

DL-Threonine hydrate(2:1)

Cat. No. B2599851
CAS RN: 6028-28-0
M. Wt: 274.299
InChI Key: CMBUBXONFJLBDE-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Threonine hydrate(2:1) is an essential amino acid . It is mainly used as a nutritional supplement, often added to poultry feed, and is also used in the preparation of amino acid infusion and comprehensive amino acid preparations .


Synthesis Analysis

Threonine aldolases (TAs) constitute a powerful tool for catalyzing carbon–carbon bond formations in synthetic organic chemistry, thus enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids . Starting from the achiral precursors glycine and an aldehyde, two new stereogenic centres are formed in this catalytic step .


Molecular Structure Analysis

The molecular formula of DL-Threonine hydrate(2:1) is C4H9NO3 . The average mass is 119.119 Da .


Chemical Reactions Analysis

DL-Threonine hydrate(2:1) is a precursor to the amino acids glycine and serine . It acts as a lipotropic in controlling fat build-up in the liver .


Physical And Chemical Properties Analysis

DL-Threonine hydrate(2:1) appears as a white orthorhombic crystal or crystalline powder . It is odorless with a slightly sweet taste . It has a melting point of 255257 ℃ (decomposition) . It is insoluble in ethanol, ether, and chloroform but easily soluble in water .

Scientific Research Applications

Optical Resolution and Crystallization

  • Successive Optical Resolution by Replacing Crystallization : DL-Threonine hydrate was successfully resolved optically through replacing crystallization using L-serine and 4-hydroxy-L-proline, yielding optically pure D- and L-Threonine with high optical purities (Shiraiwa et al., 1994).

  • Optical Resolution with L-Proline and L-Alanine : DL-Threonine hydrate underwent optical resolution in the presence of L-proline and L-alanine as optically active cosolutes, demonstrating a method to obtain D-Thr and L-Thr of high optical purity (Shiraiwa et al., 1990); (Shiraiwa et al., 1999).

Catalysis and Bioconversion

  • Ionic Liquid Supported Iron Schiff Base Catalysis : An amino acid dl-threonine derived ionic liquid, when complexed with iron, was used as a green catalyst for the aerobic oxidation of amines under solvent-less conditions (Varyani et al., 2016); (Varyani et al., 2016).

  • Biocatalytic Kinetic Resolution : DL-Threonine hydrate was used in the production of D-threonine through biocatalytic kinetic resolution, highlighting its utility in the preparation of unnatural amino acids for pharmaceutical use (Han & Shin, 2015).

  • Enzymatic Bioconversion : DL-Threonine hydrate was involved in a bioconversion process from DL-Homoserine to L-Threonine, emphasizing its role in the production of essential amino acids (Duménil et al., 2004).

Metabolic Engineering and Microbial Production

  • Metabolic Engineering for L-Threonine Production : DL-Threonine hydrate's role in L-threonine biosynthesis pathways was explored for metabolic engineering in Escherichia coli and Corynebacterium glutamicum, aiming to enhance industrial production (Dong et al., 2011).

Chemical Synthesis and Stereochemistry

  • Synthesis of Fluorobutyric Acid Derivatives : DL-Threonine hydrate was used as a precursor in the synthesis of fluorinated esters and fluorobutyric acid, demonstrating its role in the synthesis of novel chemical compounds (Loy & Hudlický, 1976).

  • Stereochemistry in Enzymatic Processes : The stereochemistry of the conversion of L-threonine and D-threonine by specific dehydratases was studied, providing insights into enzymatic processes involving DL-Threonine hydrate (Crout et al., 2005).

Safety And Hazards

DL-Threonine hydrate(2:1) should be handled in a well-ventilated place . Avoid contact with skin and eyes, and avoid formation of dust and aerosols . Use non-sparking tools and prevent fire caused by electrostatic discharge steam .

Future Directions

DL-Threonine hydrate(2:1) is currently used for R&D purposes . It is not intended for medicinal, household, or other uses .

properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9NO3.H2O/c2*1-2(6)3(5)4(7)8;/h2*2-3,6H,5H2,1H3,(H,7,8);1H2/t2*2-,3+;/m11./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWHMAPAPXBPFN-PZXRSRGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)O.CC(C(C(=O)O)N)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O.C[C@H]([C@@H](C(=O)O)N)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Threonine hydrate(2:1)

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